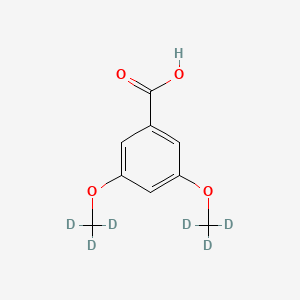
3,5-di(2H3)methoxybenzoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-di(2H3)methoxybenzoic acid: is a methoxybenzoic acid derivative where the benzoic acid is substituted by methoxy groups at positions 3 and 5. This compound is known for its role as a plant metabolite and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3,5-di(2H3)methoxybenzoic acid typically involves the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction temperature ranges from 80-150°C, and the reaction pressure is between 0.18-1.4 MPa. The resulting solution is then mixed with alkali metal hydroxide and water, followed by hydrolysis and acidification to obtain the final product .
Industrial Production Methods: Industrial production of methoxybenzoic acids, including 3,5-di(2H3)methoxybenzoic acid, often employs a one-pot process that is low in alkali consumption, environmentally friendly, and suitable for large-scale production .
化学反応の分析
Types of Reactions: 3,5-di(2H3)methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
科学的研究の応用
3,5-di(2H3)methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound serves as a plant metabolite and is involved in metabolic reactions in plants.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
作用機序
The mechanism of action of 3,5-di(2H3)methoxybenzoic acid involves its interaction with molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may modulate gene expression and induce oxidative stress, leading to various physiological effects .
類似化合物との比較
- 3-methoxybenzoic acid
- 4-methoxybenzoic acid
- 3,4-dimethoxybenzoic acid
- 4-nitrobenzoic acid
Comparison: Compared to similar compounds, 3,5-di(2H3)methoxybenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of methoxy groups at positions 3 and 5 enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions .
特性
分子式 |
C9H10O4 |
|---|---|
分子量 |
188.21 g/mol |
IUPAC名 |
3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
InChIキー |
IWPZKOJSYQZABD-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(=O)O)OC([2H])([2H])[2H] |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

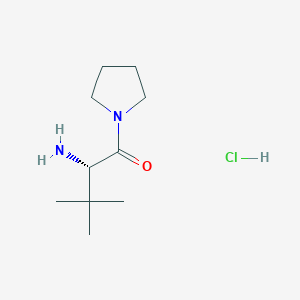

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
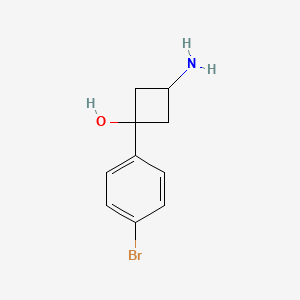
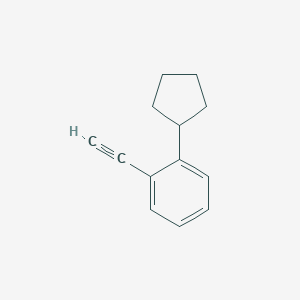
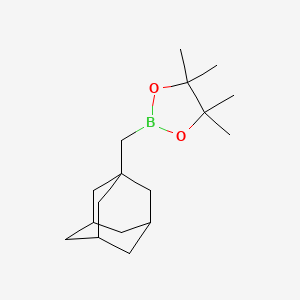
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
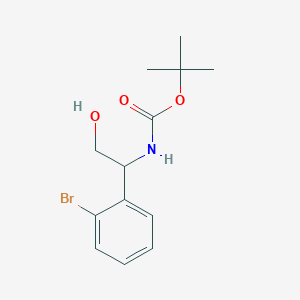
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
